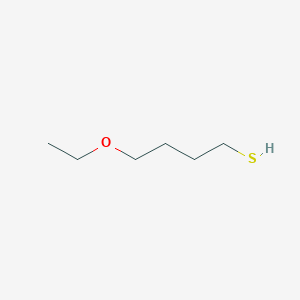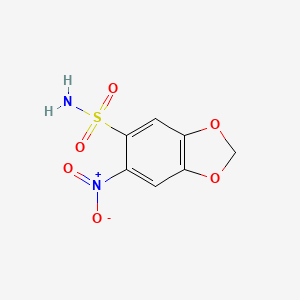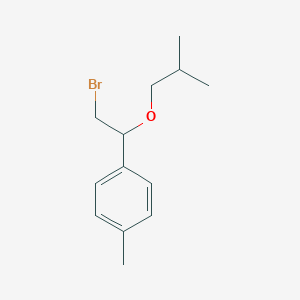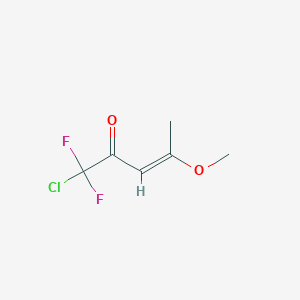
4-Ethoxybutane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxybutane-1-thiol is an organic compound that belongs to the class of thiols, which are characterized by the presence of a sulfhydryl group (-SH). Thiols are known for their strong and often unpleasant odors. The structure of this compound consists of a butane backbone with an ethoxy group (-OCH2CH3) attached to the fourth carbon and a thiol group (-SH) attached to the first carbon. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Ethoxybutane-1-thiol can be synthesized through several methods. One common method involves the reaction of 4-ethoxybutyl bromide with sodium hydrosulfide (NaSH) in an aqueous or alcoholic medium. The reaction proceeds via nucleophilic substitution, where the bromide ion is replaced by the thiol group.
Another method involves the use of thiourea as a nucleophilic sulfur source. In this method, 4-ethoxybutyl bromide reacts with thiourea to form an intermediate isothiouronium salt, which is then hydrolyzed to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The reaction conditions are optimized to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethoxybutane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides. For example, this compound can be oxidized to form 4,4’-dithiodibutane.
Reduction: Thiols can be reduced to form hydrogen sulfide (H2S) and the corresponding hydrocarbon.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents for thiols include hydrogen peroxide (H2O2) and iodine (I2).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce thiols.
Nucleophiles: Thiols can react with alkyl halides in the presence of a base to form thioethers.
Major Products Formed
Disulfides: Oxidation of this compound forms disulfides.
Hydrocarbons: Reduction of this compound forms hydrocarbons and hydrogen sulfide.
Thioethers: Substitution reactions can form thioethers.
Aplicaciones Científicas De Investigación
4-Ethoxybutane-1-thiol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioethers and disulfides.
Biology: Thiols play a crucial role in biological systems, and this compound can be used to study thiol-based biochemical processes.
Medicine: Thiols are involved in various physiological processes, and their derivatives are explored for potential therapeutic applications.
Industry: This compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mecanismo De Acción
The mechanism of action of 4-Ethoxybutane-1-thiol involves its reactivity as a thiol. The sulfhydryl group (-SH) can participate in various chemical reactions, including nucleophilic substitution and oxidation-reduction reactions. In biological systems, thiols can form disulfide bonds, which are important for protein structure and function. The reactivity of the thiol group allows it to interact with various molecular targets and pathways, influencing biochemical processes .
Comparación Con Compuestos Similares
4-Ethoxybutane-1-thiol can be compared with other similar thiol compounds:
Ethanethiol: A simpler thiol with a shorter carbon chain, used as an odorant and in organic synthesis.
Propane-1-thiol: Another thiol with a three-carbon chain, used in various chemical reactions.
The presence of the ethoxy group in this compound makes it unique and can influence its reactivity and applications compared to other thiols .
Propiedades
Fórmula molecular |
C6H14OS |
|---|---|
Peso molecular |
134.24 g/mol |
Nombre IUPAC |
4-ethoxybutane-1-thiol |
InChI |
InChI=1S/C6H14OS/c1-2-7-5-3-4-6-8/h8H,2-6H2,1H3 |
Clave InChI |
SFDUJXRGJSADCD-UHFFFAOYSA-N |
SMILES canónico |
CCOCCCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13480149.png)

![6-(Dimethylamino)benzo[d]thiazole-2-carbaldehyde](/img/structure/B13480173.png)
![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one](/img/structure/B13480177.png)




